1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone
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Overview
Description
1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with hydroxy and phenoxypropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxypropoxy group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or carboxylic acid derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and phenoxypropoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of the phenoxypropoxy group.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group, used as a photoinitiator in polymer chemistry.
Uniqueness: 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone is unique due to the presence of the phenoxypropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-13(18)17-15(19)9-5-10-16(17)21-12-6-11-20-14-7-3-2-4-8-14/h2-5,7-10,19H,6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVDRIZVBMFCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCCCOC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493727 |
Source
|
Record name | 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53874-01-4 |
Source
|
Record name | 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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